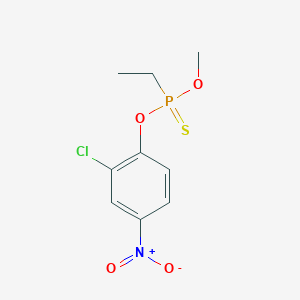

O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate

Description

O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate is an organophosphorus compound characterized by a phosphonothioate backbone with a methyl group and a substituted aromatic ring (2-chloro-4-nitrophenyl) attached via oxygen atoms. These compounds typically exhibit insecticidal or acaricidal activity by inhibiting acetylcholinesterase in target organisms .

Properties

CAS No. |

2917-21-7 |

|---|---|

Molecular Formula |

C9H11ClNO4PS |

Molecular Weight |

295.68 g/mol |

IUPAC Name |

(2-chloro-4-nitrophenoxy)-ethyl-methoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H11ClNO4PS/c1-3-16(17,14-2)15-9-5-4-7(11(12)13)6-8(9)10/h4-6H,3H2,1-2H3 |

InChI Key |

GBSHLOCYYUYGCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=S)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the nucleophilic substitution of a suitable phosphonothioate precursor with 2-chloro-4-nitrophenol or its derivatives. The process requires careful control of reaction conditions such as solvent choice, temperature, and base presence to achieve high yield and purity.

Key Reaction Steps

Step 1: Preparation of the phosphonothioate intermediate

The ethyl methylphosphonothioate moiety is prepared by reacting ethyl methylphosphonochloridothioate with methanol or an equivalent methylating agent under controlled conditions to yield the O-methyl ethylphosphonothioate intermediate.Step 2: Aromatic substitution with 2-chloro-4-nitrophenol

The intermediate is then reacted with 2-chloro-4-nitrophenol in the presence of a base such as triethylamine or sodium hydride. The base deprotonates the phenol, generating a phenolate ion that acts as a nucleophile attacking the phosphorus center, displacing a leaving group (often chloride) to form the target phosphonothioate ester.Step 3: Purification and isolation

The reaction mixture is typically worked up by aqueous extraction and purified using chromatographic techniques or recrystallization to isolate the pure this compound.

Reaction Conditions and Solvents

- Non-reactive solvents such as dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF) are preferred to prevent side reactions and facilitate nucleophilic substitution.

- The reaction temperature is generally maintained between ambient and reflux conditions depending on the solvent and reactivity of the intermediates.

- Bases like triethylamine or sodium hydride are used to generate the phenolate nucleophile efficiently.

Alternative Synthetic Routes

Though direct substitution is the most common method, alternative routes may involve:

- Using protected phenol derivatives followed by deprotection after coupling.

- Employing microencapsulation techniques to control the release and reaction of intermediates, although this is more common in formulation rather than synthesis.

Analytical Data and Reaction Monitoring

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR):

^1H and ^31P NMR spectroscopy are employed to confirm the substitution pattern and integrity of the phosphonothioate group. - Infrared (IR) Spectroscopy:

Characteristic P=S stretching vibrations and nitro group absorptions are monitored. - Mass Spectrometry (MS):

Molecular ion peaks corresponding to m/z ~295.99 ([M+H]^+) confirm the molecular weight.

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]^+ | 295.99078 | 155.4 |

| [M+Na]^+ | 317.97272 | 167.6 |

| [M+NH4]^+ | 313.01732 | 162.7 |

| [M+K]^+ | 333.94666 | 163.1 |

| [M-H]^- | 293.97622 | 157.1 |

| [M+Na-2H]^- | 315.95817 | 160.1 |

| [M]^+ | 294.98295 | 158.1 |

| [M]^- | 294.98405 | 158.1 |

These data assist in the identification and purity assessment of the compound during synthesis and quality control.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Ethyl methylphosphonochloridothioate, 2-chloro-4-nitrophenol |

| Solvents | Dichloromethane, THF, DMF |

| Base used | Triethylamine, sodium hydride |

| Temperature range | Ambient to reflux |

| Reaction type | Nucleophilic substitution at phosphorus |

| Purification methods | Extraction, chromatography, recrystallization |

| Analytical techniques | NMR, IR, MS, CCS prediction |

Chemical Reactions Analysis

Types of Reactions

O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium azide or thiourea are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Agricultural Applications

O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate is primarily utilized as an insecticide and herbicide . Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme for nerve function in insects. This inhibition results in the accumulation of acetylcholine at synapses, leading to paralysis and death of target pests. The compound's effectiveness extends to various agricultural settings where pest management is critical.

Key Features:

- Insecticidal Activity: Highly effective against a range of insect pests.

- Herbicidal Properties: Demonstrates phytotoxicity against specific unwanted plant species, making it useful for weed management.

Research Applications

In addition to its agricultural uses, this compound is employed in various research contexts:

Biochemical Studies:

- Enzyme Interaction Studies: Research has shown that this compound can effectively bind to acetylcholinesterase, leading to significant inhibition. Kinetic assays are often conducted to measure enzyme activity in the presence of varying concentrations of the compound.

Toxicological Research:

- Studies have investigated its potential neurotoxic effects, contributing valuable data on the safety and environmental impact of phosphonothioates.

Case Studies and Research Findings

Recent studies have highlighted the efficacy and safety profiles of this compound:

- A study published in 2019 explored various organophosphate pesticides, including this compound, assessing their environmental transformation risks and potential toxicity .

- Another investigation focused on pesticide residues in agricultural products, emphasizing the need for stringent monitoring protocols to ensure food safety .

Mechanism of Action

The mechanism of action of O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The presence of the nitrophenyl group enhances its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and toxicity are influenced by substituents on the phenyl ring and the alkyl/aryl groups attached to the phosphorus atom. Key analogs include:

Notes:

Toxicity and Regulatory Status

However, analogs offer insights:

Key Findings :

Environmental and Metabolic Behavior

- Hydrolysis and Oxidation: Ethylphosphonothioates with nitro groups are prone to hydrolysis under alkaline conditions, generating less toxic metabolites (e.g., nitrophenols) .

- Soil Adsorption : Bulkier analogs (e.g., isopropyl derivatives) exhibit higher soil adsorption coefficients (Koc), increasing groundwater contamination risks .

Biological Activity

O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate, commonly referred to as a phosphonothioate compound, is part of a class of organophosphorus compounds that exhibit significant biological activity, particularly in the context of neurotoxicity and potential therapeutic applications. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

- Chemical Formula : C9H10ClNO4PS

- Molecular Weight : 295.67 g/mol

- CAS Number : 20232-14-0

Organophosphorus compounds like this compound primarily exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system, which can cause symptoms ranging from muscle twitching to respiratory failure.

Inhibition Dynamics

The compound binds covalently to the serine residue at the active site of AChE, leading to a prolonged duration of action compared to other inhibitors. The regeneration of AChE after phosphorylation is slow, often taking hours or days, which contributes to the toxicological profile of these compounds .

Toxicological Studies

Research has shown that this compound exhibits significant toxicity in various animal models. For instance:

- Acute Toxicity : Studies indicate that exposure to this compound can lead to acute neurotoxic effects, including convulsions and paralysis in rodents .

- Chronic Effects : Long-term exposure has been associated with delayed neuropathy, characterized by damage to peripheral nerves .

Case Studies

- Neurotoxic Effects in Rodents : In a controlled study, rats exposed to varying doses of this compound showed dose-dependent increases in mortality and neurological symptoms. The study highlighted that lower doses could lead to subclinical effects that manifest as behavioral changes over time .

- In Vitro Studies on Cell Lines : Research utilizing neuronal cell lines demonstrated that this compound induced significant cytotoxicity at concentrations above 1 µM, with notable morphological changes observed in glial cells .

Microbial Degradation

Interestingly, some studies have explored the microbial degradation pathways for organophosphorus compounds. Certain microorganisms have been shown to possess enzymes capable of hydrolyzing these compounds, potentially offering bioremediation strategies for contaminated environments .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other organophosphorus compounds such as chlorpyrifos and paraoxon. Below is a summary table comparing key properties:

| Compound Name | AChE Inhibition | LD50 (mg/kg) | Primary Use |

|---|---|---|---|

| This compound | High | 10-20 | Pesticide |

| Chlorpyrifos | Moderate | 50-100 | Insecticide |

| Paraoxon | Very High | 1-5 | Insecticide |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or phosphorylation reactions. For example, reacting ethylphosphonothioic acid with 2-chloro-4-nitrophenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) facilitates esterification. Alternatively, catalytic hydrophosphonylation (e.g., using chiral catalysts for stereoselective synthesis) may be adapted from protocols for analogous organophosphorus compounds . Purity is ensured via column chromatography and verified by NMR (¹H, ³¹P) and FTIR spectroscopy.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: ¹H NMR identifies aromatic protons (e.g., chloro-nitrophenyl substituents at δ 7.5–8.5 ppm) and methyl/ethyl groups (δ 1.0–3.0 ppm). ³¹P NMR confirms the phosphonothioate backbone (δ 35–50 ppm).

- X-ray Crystallography: Resolves bond angles and stereochemistry, critical for confirming the chloro and nitro group positions .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₉H₁₀ClNO₄PS) with <5 ppm error .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported hydrolysis rates under varying pH conditions?

- Methodological Answer: Hydrolysis kinetics should be studied under controlled pH (e.g., 3–11) using buffered solutions. Conflicting data may arise from:

- Ionic Strength Effects: Use constant ionic strength buffers (e.g., 0.1 M KCl).

- Degradation Pathway Variability: Employ LC-MS/MS to identify intermediates (e.g., nitrophenol derivatives or thiophosphoric acid byproducts). Isotopic labeling (e.g., ¹⁸O-water) can track oxygen incorporation .

Q. How can computational modeling predict the compound’s reactivity with acetylcholinesterase (AChE)?

- Methodological Answer: Perform in silico docking (e.g., AutoDock Vina) using AChE crystal structures (PDB: 1VOT). Key steps:

- Parameterization: Assign partial charges via DFT (e.g., B3LYP/6-31G*).

- Binding Affinity Analysis: Compare interaction energies with known AChE inhibitors (e.g., paraoxon-ethyl). Validate predictions with in vitro Ellman assays .

Q. What mechanisms explain the environmental persistence of this compound in aerobic vs. anaerobic soils?

- Methodological Answer: Conduct microcosm studies with ¹⁴C-labeled compound to track mineralization. Key factors:

- Microbial Degradation: Use soil metagenomics to identify degradative pathways (e.g., nitroreductase activity).

- Sorption Dynamics: Measure soil organic carbon-water partitioning coefficients (KOC) via batch equilibration .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in bioactivity data across structural analogs?

- Answer: Systematic SAR (Structure-Activity Relationship) studies are essential:

- Substituent Effects: Compare chloro-nitro positional isomers (e.g., 2-chloro-4-nitrophenyl vs. 4-chloro-2-nitrophenyl derivatives).

- Electrophilicity Metrics: Calculate Hammett constants (σ) for substituents to correlate with AChE inhibition potency .

Q. What advanced techniques characterize photodegradation products in aqueous systems?

- Answer: Simulate solar irradiation using xenon arc lamps. Analyze products via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.